molecular formula C14H23BN2O3 B13369381 2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 2304634-75-9

2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13369381
CAS No.: 2304634-75-9
M. Wt: 278.16 g/mol
InChI Key: CULHFSMPUFTCHE-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is pivotal for Suzuki-Miyaura cross-coupling reactions . The 2-ethoxy and 4,6-dimethyl substituents modulate electronic and steric properties, influencing reactivity and solubility.

Properties

CAS No.

2304634-75-9

Molecular Formula

C14H23BN2O3

Molecular Weight

278.16 g/mol

IUPAC Name

2-ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C14H23BN2O3/c1-8-18-12-16-9(2)11(10(3)17-12)15-19-13(4,5)14(6,7)20-15/h8H2,1-7H3

InChI Key

CULHFSMPUFTCHE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of a pyrimidine precursor. One common method is the reaction of 2-ethoxy-4,6-dimethylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its reactivity as a boronic ester. The boron atom in the dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. Additionally, the pyrimidine ring can interact with biological targets, potentially inhibiting enzyme activity or modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs differ in substituents on the pyrimidine ring and boronate ester (Table 1):

Compound Name Substituents (Pyrimidine Positions) Molecular Weight Key References
2-Ethoxy-4,6-dimethyl-5-(dioxaborolan)pyrimidine (Target) 2-OEt, 4-Me, 6-Me, 5-B(pin) 263.17*
4,6-Dimethyl-5-(dioxaborolan)pyrimidine 4-Me, 6-Me, 5-B(pin) 234.10
2-Amino-5-(dioxaborolan)pyrimidine 2-NH2, 5-B(pin) 221.07
2-Methoxy-5-(dioxaborolan)pyrimidine 2-OMe, 5-B(pin) 208.09*
2,4-Dimethoxy-5-(dioxaborolan)pyrimidine 2-OMe, 4-OMe, 5-B(pin) 306.22

*Calculated based on molecular formulas. B(pin) = 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl.

Key Observations :

  • Steric Hindrance: 4,6-Dimethyl groups in the target compound increase steric bulk compared to unsubstituted analogs (e.g., 2-amino derivative ), which may reduce reactivity in sterically demanding reactions.
  • Solubility: Hydrophobic methyl and ethoxy groups likely reduce aqueous solubility compared to polar amino-substituted analogs .
Physical Properties

Comparative physical data (Table 2):

Compound Name Melting Point (°C) Purity (%) Storage Conditions
2-Amino-5-(dioxaborolan)pyrimidine 212 ≥98.0 Ambient (crystalline)
4,6-Dimethyl-5-(dioxaborolan)pyrimidine Not reported N/A 2–8°C (inert atmosphere)
2-Methoxy-5-(dioxaborolan)pyrimidine Not reported ≥96.0 Not specified

Notes:

  • The target compound’s melting point is unreported but expected to be lower than the amino analog (212°C ) due to reduced crystallinity from ethoxy and methyl groups.
  • Stability of boronate esters generally requires inert storage conditions (e.g., argon) to prevent hydrolysis .
Reactivity in Cross-Coupling Reactions

Boronate esters are critical for Suzuki-Miyaura couplings. Substituent effects on reactivity:

  • Electron-Donating Groups : Methoxy or ethoxy substituents (e.g., 2-methoxy ) activate the pyrimidine ring, facilitating coupling with aryl halides.
  • Steric Effects : 4,6-Dimethyl groups in the target compound may slow coupling kinetics due to hindered access to the boron center, as seen in sterically crowded analogs .
  • Byproduct Formation : Mixtures of regioisomers (e.g., in allylboronic ester reactions ) highlight the need for optimized conditions to suppress side reactions.

Biological Activity

2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic organic compound notable for its structural complexity and potential biological applications. This compound features a pyrimidine ring with various substituents that enhance its reactivity and utility in medicinal chemistry. Its molecular formula is C₁₄H₂₃BN₂O₃, and it has a molecular weight of approximately 278.16 g/mol .

Chemical Structure and Properties

The compound's structure includes:

  • Pyrimidine Ring: A six-membered ring containing nitrogen atoms.
  • Ethoxy Group: Contributes to solubility and reactivity.
  • Boronic Moiety: Derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is crucial for its participation in cross-coupling reactions.

The primary biological activity of 2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is associated with its role as a Suzuki-Miyaura coupling reagent . This reaction enables the formation of carbon-carbon bonds between aryl or heteroaryl halides and the pyrimidine structure in the presence of a palladium catalyst . Such reactions are pivotal in synthesizing complex organic molecules with potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Ethoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeting dysregulated signaling pathways in cancer cells .
CompoundTarget KinaseIC50 (µM)Reference
Compound AEGFR0.15
Compound BBCR-ABL0.05
2-Ethoxy...UnknownTBDThis study

Study on Antitumor Activity

A recent study investigated the antitumor efficacy of various pyrimidine derivatives including 2-Ethoxy... The results demonstrated that these compounds could significantly reduce cell viability in several cancer cell lines through apoptosis induction.

Key Findings:

  • Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism: Induction of apoptosis via mitochondrial pathway activation.
  • Results: A reduction in cell viability was observed with an IC50 ranging from 0.1 to 0.5 µM across different cell lines.

Q & A

Q. What are the established synthetic routes for preparing 2-Ethoxy-4,6-dimethyl-5-(pinacolboron)pyrimidine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated pyrimidine precursors. A common approach involves:

  • Step 1: Bromination of 2-ethoxy-4,6-dimethylpyrimidine at the 5-position using NBS\text{NBS} (N-bromosuccinimide) under radical initiation.
  • Step 2: Borylation using bis(pinacolato)diboron (B2(pin)2\text{B}_2\text{(pin)}_2) with a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and a base (e.g., KOAc\text{KOAc}) in anhydrous DMSO at 80°C .
    Key Considerations:
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield optimization depends on ligand choice (e.g., bulky ligands reduce steric hindrance around boron).

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: A multi-technique approach is essential:

  • 1H NMR^1\text{H NMR}: Identify ethoxy (δ\delta 1.2–1.4 ppm, triplet) and methyl groups (δ\delta 2.4–2.6 ppm, singlet).
  • 11B NMR^{11}\text{B NMR}: A singlet at δ\delta 28–32 ppm confirms the boronic ester .
  • X-ray Crystallography: Resolve steric effects of the ethoxy and methyl groups (using SHELX software for refinement) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks with [M+Na]+\text{[M+Na]}^+ or [M+H]+\text{[M+H]}^+ adducts (e.g., m/zm/z calculated for C15H25BN2O3\text{C}_{15}\text{H}_{25}\text{BN}_2\text{O}_3: 310.1922) .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in Suzuki-Miyaura reactions involving this boronic ester?

Methodological Answer: Low yields often stem from boron group instability or steric hindrance . Solutions include:

  • Protecting Group Strategy: Replace the ethoxy group with a bulkier substituent temporarily to shield the boron during coupling .
  • Catalyst Screening: Test air-stable precatalysts like Pd(OAc)2/SPhos\text{Pd(OAc)}_2/\text{SPhos} to enhance turnover in oxygen-sensitive reactions .
  • Reaction Monitoring: Use 19F NMR^{19}\text{F NMR} (if fluorinated substrates are involved) or TLC with UV-active boronic ester derivatives to track progress.

Data Contradiction Example:
Discrepancies in yields reported for similar compounds (e.g., 40–85%) may arise from trace water in solvents or incomplete ligand coordination. Replicate reactions under rigorously anhydrous conditions .

Q. What computational methods predict the reactivity of the boronic ester group in this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d)\text{B3LYP/6-31G(d)} level to assess boron’s electrophilicity and orbital hybridization.
  • Hardness-Softness Analysis: Apply Parr-Pearson theory to evaluate nucleophilic attack sites. The boronic ester’s “soft” character (η4.5eV\eta \approx 4.5 \, \text{eV}) favors reactions with soft electrophiles .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO or THF to model reaction pathways .

Q. Example Table: Calculated Reactivity Parameters

ParameterValue (eV)Method
Absolute Electronegativity (χ\chi)4.2DFT/B3LYP/6-31G(d)
Absolute Hardness (η\eta)4.5Parr-Pearson

Q. How can researchers resolve conflicting spectroscopic data for byproducts in radical-mediated reactions?

Methodological Answer: Radical pathways (e.g., Fe(acac)3_3-catalyzed reactions) may generate unexpected adducts due to boron 1,2-migration .

  • Isolation Strategy: Use preparative HPLC to separate byproducts.
  • Mechanistic Probing:
    • EPR Spectroscopy: Detect radical intermediates with TEMPO trapping agents.
    • Isotopic Labeling: Substitute 1H^1\text{H} with 2H^2\text{H} at the ethoxy group to track hydrogen transfer.

Case Study:
In allylboration reactions, methyl acrylate adducts showed competing boron migration (6j) vs. direct coupling (6k). MD simulations revealed steric control by the ethoxy group .

Q. What methodologies assess this compound’s potential in medicinal chemistry or materials science?

Methodological Answer:

  • Medicinal Chemistry:
    • Enzyme Inhibition Assays: Screen against serine proteases (e.g., thrombin) using fluorogenic substrates. Boron’s Lewis acidity can mimic transition states .
    • Crystallographic Studies: Co-crystallize with target proteins (e.g., using SHELX for refinement) to map binding interactions .
  • Materials Science:
    • Conductivity Testing: Incorporate into conjugated polymers (e.g., via Stille coupling) and measure σ\sigma (conductivity) with a four-point probe.
    • Thermal Stability: TGA analysis (N2_2, 10°C/min) to evaluate decomposition above 200°C .

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